molecular formula C11H11Cl2N7 B2902897 1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 2111646-82-1

1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

Numéro de catalogue: B2902897
Numéro CAS: 2111646-82-1
Poids moléculaire: 312.16
Clé InChI: CKUXMKKTPUSKIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This chemical compound, 1-{[1-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride, is a complex organic molecule supplied for research and development purposes. It features a molecular structure incorporating both a 1,2,3,4-tetrazole and a pyrazole ring, which are heterocyclic motifs of significant interest in medicinal chemistry and material science . The compound is readily available from a global network of certified chemical suppliers, ensuring researchers can reliably source the material for their projects . This product is intended for laboratory research use only and is not classified or approved for use in diagnostics, therapeutics, or any personal applications. Researchers are encouraged to consult directly with suppliers for specific technical data sheets, certificates of analysis, and detailed information on solubility, stability, and handling procedures to ensure safe and effective use in their specific experimental contexts .

Propriétés

IUPAC Name

1-[[1-(3-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7.ClH/c12-8-2-1-3-10(4-8)19-11(15-16-17-19)7-18-6-9(13)5-14-18;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUXMKKTPUSKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NN=N2)CN3C=C(C=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Tetrazole-Containing Pyrazole Derivatives

1-(2,4-Dichlorophenyl)-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine ()
  • Structural Differences :
    • Substitution on phenyl ring: 2,4-dichloro vs. 3-chloro in the target compound.
    • Pyrazole substitution: Amine at position 5 vs. position 4 in the target compound.
  • Positional isomerism of the amine group could alter electronic distribution, affecting binding affinity .
1-[(6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine Hydrochloride ()
  • Structural Differences :
    • Replacement of tetrazole with a fused pyrrolo-triazole system.
  • Functional Implications :
    • The fused ring introduces steric bulk, possibly reducing rotational freedom.
    • The triazole’s lower acidity compared to tetrazole may decrease hydrogen-bonding capability .
Compound Molecular Formula Key Substituents Molecular Weight Solubility (HCl Salt)
Target Compound Not explicitly provided 3-Chlorophenyl-tetrazole, Pyrazole-4-amine ~300 (estimated) High
1-(2,4-Dichlorophenyl)-derivative C10H7Cl2N7 2,4-Dichlorophenyl, Pyrazole-5-amine 311.1 Moderate
Pyrrolo-triazole derivative C11H14ClN5 Pyrrolo-triazole, Pyrazole-4-amine 253.7 High

Halogen-Substituted Pyrazole Amines

1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine ()
  • Structural Differences :
    • Dual halogen substitution (4-Cl and 4-F) vs. single 3-Cl in the target compound.
    • Absence of tetrazole.
  • Functional Implications :
    • Fluorine’s electronegativity may enhance metabolic stability.
    • Lack of tetrazole reduces hydrogen-bond acceptor capacity .
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine ()
  • Structural Differences :
    • Methoxy group (electron-donating) vs. tetrazole (electron-withdrawing).

Thiadiazole and Triazole Analogues

3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine ()
  • Structural Differences :
    • Thiadiazole core replaces tetrazole.
    • Additional dimethoxyphenyl group.
  • Functional Implications :
    • Thiadiazole acts as a bioisostere for tetrazole but with distinct electronic properties.
    • Dimethoxyphenyl may improve binding to aromatic residues in target proteins .

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salts (target compound and ) enhance water solubility, favoring oral bioavailability.
  • Molecular Weight : The target compound’s estimated MW (~300) falls within the optimal range for drug-likeness, unlike higher-MW compounds (e.g., ’s 428.9) .
  • Hydrogen Bonding: Tetrazole’s acidic proton (pKa ~4.5) offers strong hydrogen-bond donor capacity, unlike methoxy or fluorine substituents .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high purity?

The synthesis of this compound requires multi-step reactions involving cyclocondensation of precursors and careful optimization of conditions:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
  • Catalysts : Employ copper(I) iodide or palladium catalysts for cross-coupling reactions involving tetrazole and pyrazole moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .

Q. How can spectroscopic techniques validate the compound’s structure?

A combination of methods is essential:

  • NMR : Confirm the presence of the 3-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and pyrazole NH2 (δ 5.2–5.5 ppm) .
  • Mass spectrometry (MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 346.1 for C12H11ClN7·HCl) .
  • IR spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies often arise from tautomerism or impurities:

  • Tautomer analysis : Use variable-temperature NMR to observe proton exchange in pyrazole and tetrazole rings .
  • HPLC-MS coupling : Detect trace impurities (e.g., unreacted precursors) with a C18 column and 0.1% formic acid mobile phase .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Targeted modifications enhance pharmacological properties:

  • Heterocyclic substitutions : Replace the 3-chlorophenyl group with fluorophenyl or oxadiazole moieties to improve binding to kinase targets .
  • Salt forms : Compare hydrochloride vs. sulfate salts for solubility and stability using differential scanning calorimetry (DSC) .
  • In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR tyrosine kinase) and guide synthesis .

Q. How to design experiments for studying enzyme inhibition mechanisms?

A tiered approach combines biochemical and biophysical methods:

  • Kinetic assays : Measure IC50 values via fluorescence-based assays (e.g., ATPase activity inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) between the compound and target enzymes .
  • X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds and hydrophobic interactions .

Methodological Notes

  • Contradiction analysis : When reproducibility issues arise, cross-validate synthetic protocols from independent studies (e.g., solvent ratios in vs. ).
  • Safety : Handle tetrazole intermediates with care—explosive byproducts may form under high-temperature conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.